molecular formula C16H11FO4 B2447414 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one CAS No. 315234-43-6

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one

Cat. No.: B2447414
CAS No.: 315234-43-6
M. Wt: 286.258
InChI Key: WYRDFHKSCISXMM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound with a molecular formula of C16H11FO4. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one typically involves the reaction of 2-fluorophenol with 7-hydroxy-2-methylchromen-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoro-phenoxy)-7-oxo-2-methyl-chromen-4-one.

    Reduction: Formation of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chroman-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammatory and oxidative stress pathways.

    Modulating Signaling Pathways: It may affect signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one
  • 3-(2-Fluoro-phenoxy)-7-hydroxy-chromen-4-one
  • 3-(2-Fluoro-phenoxy)-7-hydroxy-2,8-dimethyl-4-oxo-4H-chromen-7-yl ester

Uniqueness

3-(2-Fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the hydroxyl group at specific positions enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

3-(2-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-9-16(21-13-5-3-2-4-12(13)17)15(19)11-7-6-10(18)8-14(11)20-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDFHKSCISXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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